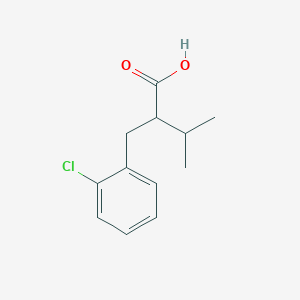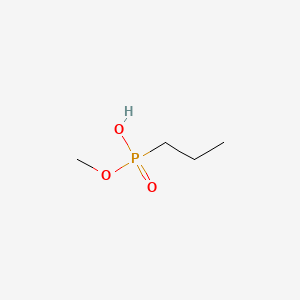
2-(3,4-Dihydronaphthalen-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of homoallylic alcohols It features a naphthalene ring system with an ethyl alcohol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Thallium(III)-Mediated Oxidation: One of the methods to synthesize 2-(3,4-Dihydronaphthalen-1-yl)ethanol involves the oxidation of a precursor compound using thallium(III) salts.
Sonogashira Coupling: Another synthetic route involves the formation of an enol triflate from α-tetralone, followed by a Sonogashira coupling reaction with propargyl alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(3,4-Dihydronaphthalen-1-yl)ethanol can undergo oxidation reactions to form various products.
Reduction: The compound can also participate in reduction reactions, although specific examples are less commonly reported.
Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of ethers or esters.
Common Reagents and Conditions
Thallium(III) Salts: Used for oxidation reactions, such as thallium triacetate and thallium tris-trifluoroacetate.
Palladium Catalysts: Employed in coupling reactions like the Sonogashira coupling.
Major Products Formed
Indan Derivatives: Formed through ring contraction during oxidation reactions.
Dimethoxylated Compounds: Formed by the addition of methanol to the double bond in the presence of thallium(III) salts.
Scientific Research Applications
2-(3,4-Dihydronaphthalen-1-yl)ethanol has several applications in scientific research:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including bioactive compounds.
Pharmaceutical Research: The compound and its derivatives are investigated for their potential biological activities, such as anticancer properties.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydronaphthalen-1-yl)ethanol depends on the specific application and the target molecule. For example, in pharmaceutical research, its derivatives may interact with specific proteins or enzymes, leading to biological effects such as inhibition of cancer cell growth . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar naphthalene ring system but different functional groups.
2-(1H-pyrrol-1-yl)ethanol: Another compound with a similar ethyl alcohol substituent but different ring structure.
Uniqueness
2-(3,4-Dihydronaphthalen-1-yl)ethanol is unique due to its specific combination of a naphthalene ring and an ethyl alcohol substituent. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for synthetic organic chemistry.
Properties
CAS No. |
4725-34-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(3,4-dihydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,6-7,13H,3,5,8-9H2 |
InChI Key |
KNCOGDPDHWLDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


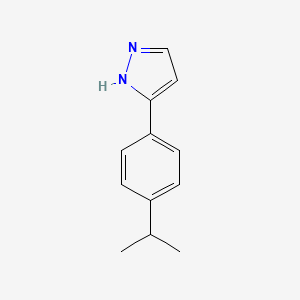
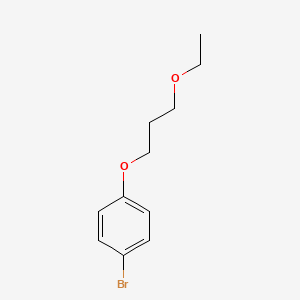
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
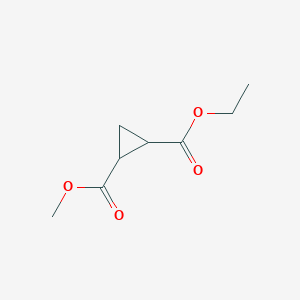
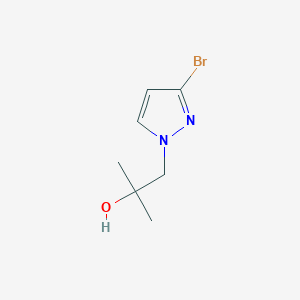
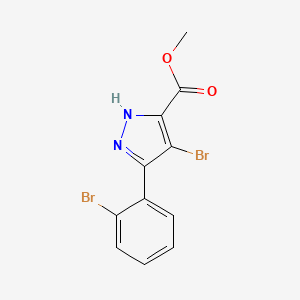
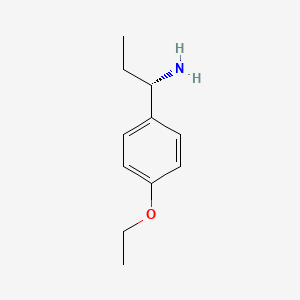
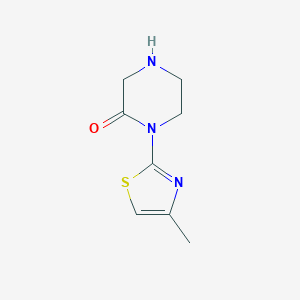
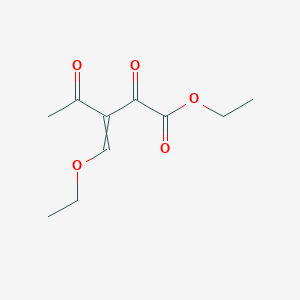
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
